Ethyl 5-amino-6-iodopyridine-2-carboxylate
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Overview
Description
Ethyl 5-amino-6-iodopyridine-2-carboxylate is a chemical compound with the molecular formula C8H9IN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-6-iodopyridine-2-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-amino-2-chloropyridine with iodine in the presence of a base to form 5-amino-6-iodopyridine. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the amino group.
Scientific Research Applications
Ethyl 5-amino-6-iodopyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-iodopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom can play a crucial role in these interactions due to its size and electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-2-chloropyridine-3-carboxylate
- Ethyl 5-amino-6-bromopyridine-2-carboxylate
- Ethyl 5-amino-6-fluoropyridine-2-carboxylate
Uniqueness
Ethyl 5-amino-6-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electron-withdrawing nature can make this compound more effective in certain applications compared to its chloro, bromo, or fluoro analogs.
Properties
IUPAC Name |
ethyl 5-amino-6-iodopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKLFOTQLAAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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